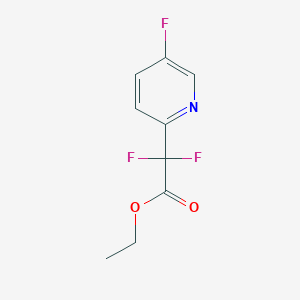
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
概要
説明
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate, or EFPA, is an organic compound that is used in a variety of different applications. It is a colorless liquid with a melting point of -48.3°C and a boiling point of 87.9°C. EFPA is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in the preparation of pharmaceuticals, and a solvent in the laboratory.
作用機序
EFPA acts as a nucleophile in organic reactions, meaning that it is capable of forming covalent bonds with other molecules. It is also capable of forming hydrogen bonds with other molecules, which can increase the rate of reaction. EFPA can also act as a Lewis acid, meaning that it can accept electrons from other molecules.
生化学的および生理学的効果
EFPA is not known to have any biochemical or physiological effects in humans or other organisms. However, it is known to be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin.
実験室実験の利点と制限
EFPA has several advantages for laboratory experiments. It is a versatile compound that can be used as a reagent, a catalyst, and a solvent in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, EFPA is toxic and should be handled with care when used in laboratory experiments.
将来の方向性
In the future, EFPA may be used in the preparation of novel fluorinated compounds and in the development of new pharmaceuticals. It may also be used as a reagent in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes. Additionally, EFPA may be used as a catalyst in organic reactions and as a solvent in laboratory experiments. Finally, EFPA may be used as a reagent in the synthesis of fluorinated peptides.
科学的研究の応用
EFPA has a variety of applications in scientific research. It is used as a reagent for the synthesis of fluorinated compounds, such as fluorinated peptides, and for the preparation of pharmaceuticals. It is also used as a catalyst in organic reactions and as a solvent in laboratory experiments. EFPA is also used in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes.
特性
IUPAC Name |
ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWORDDMSCLNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)
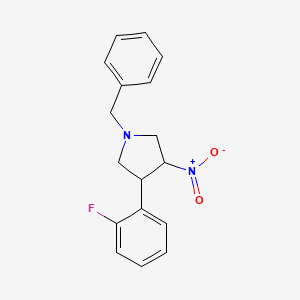
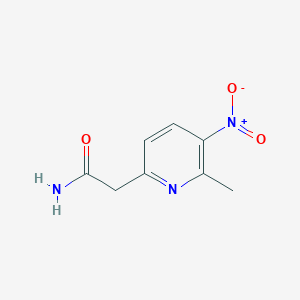
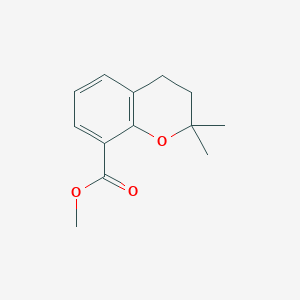
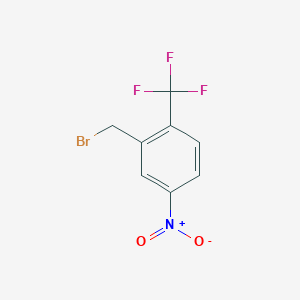
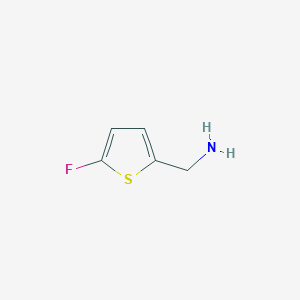
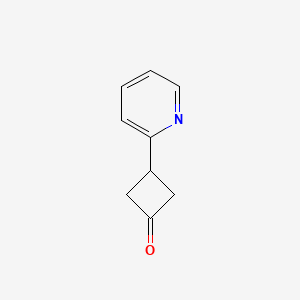

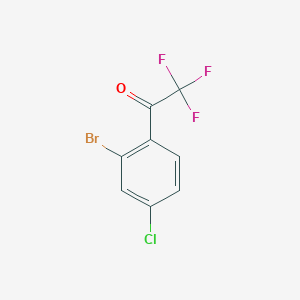
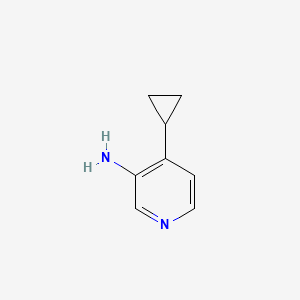
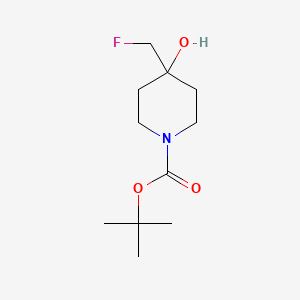
![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
